molecular formula C12H12N4O3 B1203480 ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate CAS No. 627470-10-4

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate

Cat. No.: B1203480
CAS No.: 627470-10-4
M. Wt: 260.25 g/mol
InChI Key: LWPBFRIHRVOUNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with imidazole carboxylic acid esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The purification process often includes crystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar chemical properties.

    Pyridine Derivatives: Compounds containing the pyridine ring, which share some chemical reactivity.

    Carboxylic Acid Esters: Compounds with ester functional groups, exhibiting similar reactivity in certain reactions.

Uniqueness

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate is unique due to its combined imidazole and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler compounds.

Properties

IUPAC Name

ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-2-19-12(18)10-9(14-7-15-10)11(17)16-8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,14,15)(H,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPBFRIHRVOUNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)C(=O)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359607
Record name ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627470-10-4
Record name ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Reactant of Route 3
ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ethyl 4-(pyridin-4-ylcarbamoyl)-1H-imidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.